molecular formula C14H14N4O3S B2653693 6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide CAS No. 2380088-10-6

6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

Cat. No. B2653693
CAS RN: 2380088-10-6
M. Wt: 318.35
InChI Key: XWQMBPZWNKBJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide, commonly known as CP-690,550, is a small molecule drug that has been extensively researched for its potential therapeutic applications. CP-690,550 is a Janus kinase (JAK) inhibitor that has been shown to have anti-inflammatory and immunosuppressive effects.

Mechanism of Action

CP-690,550 inhibits the activity of 6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide enzymes, which are involved in the phosphorylation of STAT proteins. This phosphorylation leads to the activation of transcription factors, which regulate the expression of genes involved in inflammation and immune response. By inhibiting this compound enzymes, CP-690,550 reduces the production of cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which are key mediators of inflammation and immune response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have anti-inflammatory and immunosuppressive effects in various animal models and clinical trials. CP-690,550 reduces the production of cytokines such as IL-6 and IFN-γ, which are key mediators of inflammation and immune response. CP-690,550 also reduces the activation of T cells, which play a key role in the immune response. CP-690,550 has been shown to reduce the symptoms of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis in clinical trials.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. CP-690,550 has been extensively researched, and its mechanism of action is well understood. CP-690,550 has been shown to have anti-inflammatory and immunosuppressive effects in various animal models and clinical trials. However, there are also limitations to using CP-690,550 in lab experiments. CP-690,550 is a 6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide inhibitor that can affect other signaling pathways, which can lead to off-target effects. CP-690,550 can also have variable effects depending on the disease model and experimental conditions.

Future Directions

There are several future directions for research on CP-690,550. One direction is to investigate the potential of CP-690,550 in other diseases such as asthma, chronic obstructive pulmonary disease, and cancer. Another direction is to develop more selective 6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide inhibitors that can target specific this compound enzymes and reduce off-target effects. Another direction is to investigate the potential of combining CP-690,550 with other drugs to enhance its therapeutic effects. Finally, future research can investigate the long-term safety and efficacy of CP-690,550 in clinical trials.

Synthesis Methods

The synthesis of CP-690,550 involves several steps. The first step involves the reaction of 4-chloro-3-nitropyridine with cyclopropylamine to form 6-cyclopropyl-3-nitropyridin-2-amine. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The third step involves the reaction of the amino group with 4-sulfamoylphenylboronic acid to form 6-cyclopropyl-N-(4-sulfamoylphenyl)pyridin-2-amine. The final step involves the reaction of the pyridine with ethyl chloroformate to form CP-690,550.

Scientific Research Applications

CP-690,550 has been extensively researched for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. CP-690,550 has been shown to have anti-inflammatory and immunosuppressive effects by inhibiting the 6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide-STAT signaling pathway. This pathway is involved in the regulation of cytokine production, which is a key mediator of inflammation and immune response.

properties

IUPAC Name

6-cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c15-22(20,21)11-5-3-10(4-6-11)18-14(19)13-7-12(9-1-2-9)16-8-17-13/h3-9H,1-2H2,(H,18,19)(H2,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQMBPZWNKBJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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